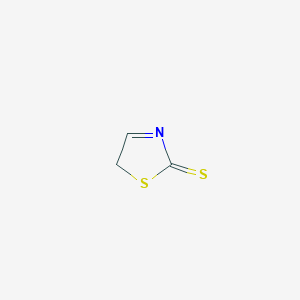
2(5H)-Thiazolethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Thiazolethione is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the thiazole family, which is known for its presence in various natural products and its wide range of biological activities . Thiazole derivatives have been extensively studied due to their medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2(5H)-Thiazolethione can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions . Another method includes the cyclization of thioureas with α-haloketones in the presence of a base . These reactions typically occur under reflux conditions in solvents such as ethanol or dioxane .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . Catalysts such as vanadium oxide loaded on fluorapatite have been employed to enhance the reaction rate and yield . The use of green solvents and sustainable catalysts is also gaining popularity in industrial production to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Thiazolethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2(5H)-Thiazolethione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Industry: Thiazole compounds are used in the production of dyes, pigments, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of 2(5H)-Thiazolethione involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the enzyme’s function, leading to the inhibition of specific biochemical pathways . Additionally, thiazole derivatives can interact with receptors on cell surfaces, modulating cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to 2(5H)-Thiazolethione.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.
Uniqueness
This compound is unique due to its sulfur-containing thione group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives . This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
82358-10-9 |
|---|---|
Molekularformel |
C3H3NS2 |
Molekulargewicht |
117.20 g/mol |
IUPAC-Name |
5H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1H,2H2 |
InChI-Schlüssel |
AXYQBXNMZBBTID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















